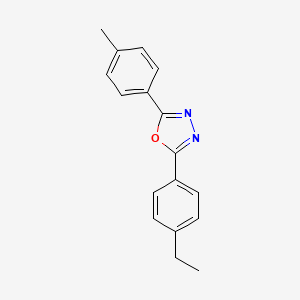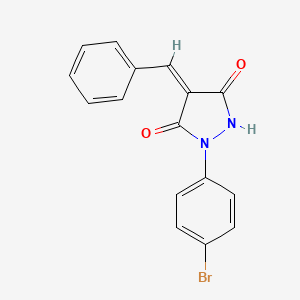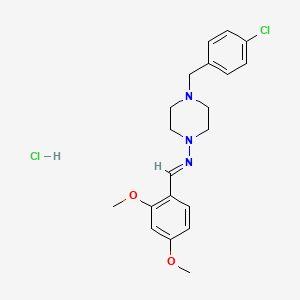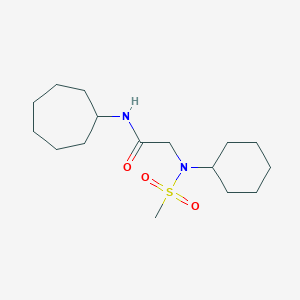
2-(4-bromo-2-methylphenoxy)-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylphenoxy)-N-(2-furylmethyl)acetamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process involving several chemical reactions, and it has been found to have a variety of interesting biochemical and physiological effects. In
科学研究应用
2-(4-bromo-2-methylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein trafficking and secretion. This compound has been found to inhibit the function of a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus. By inhibiting ARF, this compound can disrupt protein trafficking and secretion, allowing researchers to study the underlying mechanisms of these processes.
作用机制
2-(4-bromo-2-methylphenoxy)-N-(2-furylmethyl)acetamide inhibits the function of ARF by binding to a specific site on the protein known as the Sec7 domain. This binding prevents the exchange of GDP for GTP, which is necessary for ARF to function properly. As a result, protein trafficking and secretion are disrupted, leading to the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
In addition to its effects on protein trafficking and secretion, this compound has been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromo-2-methylphenoxy)-N-(2-furylmethyl)acetamide in lab experiments is its specificity for ARF. Because this compound only targets this protein, it can be used to study the specific mechanisms of protein trafficking and secretion without affecting other cellular processes. However, this compound also has some limitations. For example, it can be toxic to cells at high concentrations, and it may not be effective in all cell types.
未来方向
There are many potential future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(2-furylmethyl)acetamide. One area of interest is the development of new drugs that target ARF and other proteins involved in protein trafficking and secretion. Another area of interest is the use of this compound in the study of diseases such as cancer and Alzheimer's disease, which are characterized by abnormal protein trafficking and secretion. Overall, this compound is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 4-bromo-2-methylphenol with sodium hydride to produce 4-bromo-2-methylphenoxide. This is followed by the reaction of 4-bromo-2-methylphenoxide with 2-chloro-N-(2-furylmethyl)acetamide to produce this compound. The final product is purified through recrystallization and characterized using various analytical techniques.
属性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-10-7-11(15)4-5-13(10)19-9-14(17)16-8-12-3-2-6-18-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUKXAOMAFMTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)
![4-ethyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5777125.png)

![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)

![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)

![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)